molecular formula C16H17F3N2O6 B041799 Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate CAS No. 233600-78-7

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate

Cat. No. B041799
M. Wt: 390.31 g/mol
InChI Key: RXRWKOBMLFNNBA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Research has explored the synthesis of compounds with structural similarities or related reaction mechanisms, providing insights into potential methods for synthesizing Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate. For instance, the use of dimethyl trithiocarbonate for the synthesis of methyl-β,β′-dicarbonyldithiocarboxylate derivatives from β-oxoesters hints at the versatility of carbonyl compounds in complex syntheses (Oliva, Molinari, & Sanchez, 1998).

Molecular Structure Analysis

Studies on molecular structure, such as the conformation and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, offer insights into the potential molecular configuration and stability of similar trifluoromethylated compounds (Vakili et al., 2012).

Scientific Research Applications

Role in Accelerating Curing of Acrylic Resins

The compound contributes significantly to the accelerating effect of tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for curing acrylic resins. Its application spans across biomedical uses, particularly in denture resins and acrylic bone cements, due to its influence on the kinetics, mechanism, and activation energy of the reaction. The curing parameters, such as the effect of surrounding temperature on the curing process, are crucial, especially considering the potential thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Investigation on Degradation and Stability

Research on nitisinone, a compound with structural similarities, highlights the importance of understanding the stability and degradation pathways of complex molecules, including Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate. The stability of such molecules in various conditions, their degradation products, and the implications for their biomedical applications are areas of active investigation. These studies are crucial for comprehending the risks and benefits associated with their medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Role in Liquid Crystal Technology

The compound's derivatives have been explored in the field of liquid crystal technology, showcasing their potential in creating new nematic phases. Such studies are pivotal for advancing liquid crystal displays and other technologies relying on controlled molecular alignment and optical properties (Henderson & Imrie, 2011).

Advancements in Furfural Hydrogenation

Research into the hydrogenation of furfural and its derivatives opens new pathways for creating valuable chemicals such as 1,2-pentanediol and 1,5-pentanediol from biomass-derived compounds. This research is essential for the development of green processes and the synthesis of fine chemicals, showing the versatility and potential of Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate in sustainable chemistry applications (Tan, Su, Gao, Cui, Wang, & Zhao, 2021).

Exploration in Photodynamic Therapy

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate and its analogs may have applications in enhancing the effectiveness of photodynamic therapy (PDT) through pretreatment strategies to increase protoporphyrin IX accumulation. This approach could improve the clinical outcomes of PDT in treating various skin conditions, showcasing the compound's potential in medical treatments requiring controlled chemical interactions (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

properties

IUPAC Name

dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRWKOBMLFNNBA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate

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